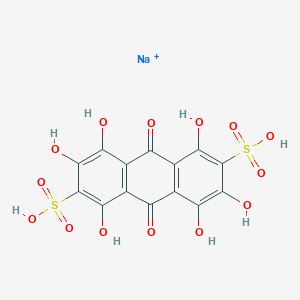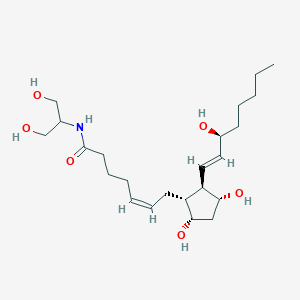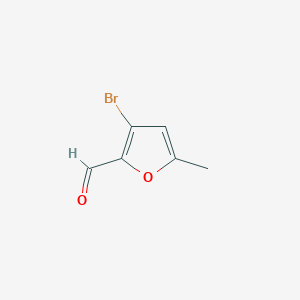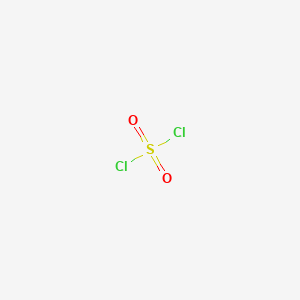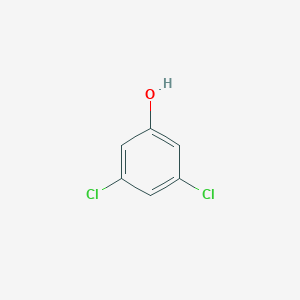
Méthane trideutérié(deutério-oxy)(113C)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideuterio(deuteriooxy)(113C)methane: is a compound with the molecular formula 13CD4O. It consists of one carbon atom, one oxygen atom, and four deuterium atoms (a heavier isotope of hydrogen). The carbon atom in this compound is the isotope 13C, which is a stable isotope of carbon with one extra neutron compared to the most common carbon isotope, 12C.
Applications De Recherche Scientifique
Chemistry: Trideuterio(deuteriooxy)(113C)methane is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling. It helps in studying reaction mechanisms and kinetics.
Biology: In biological research, it is used to study metabolic pathways and enzyme mechanisms by tracking the incorporation of deuterium and 13C into biomolecules.
Medicine: The compound is used in medical research to study drug metabolism and pharmacokinetics. It helps in understanding how drugs are processed in the body.
Industry: In the industrial sector, Trideuterio(deuteriooxy)(113C)methane is used in the production of deuterated solvents and reagents for various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trideuterio(deuteriooxy)(113C)methane involves the use of deuterated reagents and 13C-labeled carbon sources. One common method is the deuteration of methanol-13C using deuterium gas under specific reaction conditions .
Industrial Production Methods: Industrial production of Trideuterio(deuteriooxy)(113C)methane typically involves large-scale deuteration processes. These processes use deuterium gas and 13C-labeled methanol in reactors designed to handle isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: Trideuterio(deuteriooxy)(113C)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated formaldehyde and formic acid.
Reduction: It can be reduced to produce deuterated methane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Deuterated formaldehyde and formic acid.
Reduction: Deuterated methane.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Mécanisme D'action
The mechanism by which Trideuterio(deuteriooxy)(113C)methane exerts its effects involves the incorporation of deuterium and 13C into target molecules. This isotopic labeling allows for detailed tracking and analysis of chemical reactions and biological processes. The molecular targets and pathways involved depend on the specific application, such as enzyme-catalyzed reactions in biological systems or reaction intermediates in chemical processes.
Comparaison Avec Des Composés Similaires
Methanol-13C-d4: Similar to Trideuterio(deuteriooxy)(113C)methane but with different isotopic labeling.
Deuterated Methane: Contains deuterium but lacks the 13C labeling.
Deuterated Formaldehyde: An oxidation product of Trideuterio(deuteriooxy)(113C)methane.
Uniqueness: Trideuterio(deuteriooxy)(113C)methane is unique due to its dual isotopic labeling with both deuterium and 13C. This makes it particularly valuable in NMR spectroscopy and other analytical techniques where precise tracking of isotopic labels is required .
Propriétés
IUPAC Name |
trideuterio(deuteriooxy)(113C)methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1+1D3,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-YFICBCNASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])O[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
37.059 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32479-98-4 |
Source


|
| Record name | 32479-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


